CYP51-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

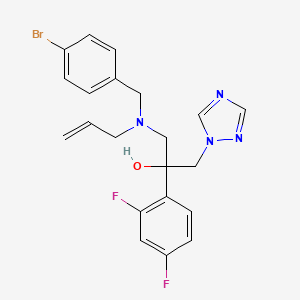

1-[(4-bromophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrF2N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOSAXVFTHRCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC=C(C=C1)Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655271 | |

| Record name | 1-{[(4-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155361-07-1 | |

| Record name | 1-{[(4-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CYP51 Inhibitors

Disclaimer: Initial searches for a specific compound designated "CYP51-IN-9" did not yield any publicly available information. This name does not appear to correspond to a known or published sterol 14α-demethylase inhibitor. However, a dual-target inhibitor designated "Cyp51/PD-L1-IN-1" has been noted, suggesting that "CYP51-IN-" may be a naming convention for a series of inhibitors.[1] This guide will therefore focus on the well-established general mechanism of action for inhibitors of the enzyme CYP51 (cytochrome P450 family 51), also known as sterol 14α-demethylase. The principles, data, and protocols described herein are fundamental to the study of any potential CYP51 inhibitor.

Executive Summary

CYP51 is a crucial cytochrome P450 enzyme that is highly conserved across biological kingdoms, including fungi, protozoa, plants, and mammals.[2] It catalyzes the essential 14α-demethylation of sterol precursors, a vital step in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[3] Due to its indispensable role, CYP51 is a primary target for the development of antifungal and antiparasitic drugs. This technical guide provides a comprehensive overview of the mechanism of action of CYP51 inhibitors, with a focus on the widely used azole class of compounds. It includes quantitative data for representative inhibitors, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways and experimental workflows.

The Role of CYP51 in Sterol Biosynthesis

CYP51 is an integral membrane protein located in the endoplasmic reticulum. It is responsible for the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol (in the cholesterol biosynthesis pathway) or eburicol (in the ergosterol biosynthesis pathway).[4][5] This multi-step reaction requires molecular oxygen and reducing equivalents supplied by NADPH-cytochrome P450 reductase.[5]

The products of the CYP51-mediated reaction are essential components of cellular membranes, where they regulate fluidity, permeability, and the function of membrane-bound proteins.[5] In fungi, the primary sterol is ergosterol, while in mammals it is cholesterol. The disruption of this pathway is detrimental to the organism.

Mechanism of Action of CYP51 Inhibitors

The most studied class of CYP51 inhibitors are the azoles, which include both antifungal drugs (e.g., ketoconazole, fluconazole, itraconazole) and agricultural fungicides. The core mechanism of action for these compounds involves the direct interaction with the active site of the CYP51 enzyme.

Azole inhibitors possess a nitrogen-containing heterocyclic ring (either imidazole or triazole) that coordinates with the heme iron atom at the center of the CYP51 active site. This binding displaces the water molecule that is the natural sixth ligand to the heme iron in the enzyme's resting state.[6] This interaction prevents the binding and subsequent oxygenation of the natural sterol substrate, thereby halting the demethylation process. The result is a depletion of essential sterols (like ergosterol) and an accumulation of toxic 14α-methylated sterol precursors in the cell membrane, which disrupts membrane structure and function, ultimately leading to growth inhibition or cell death.[7]

Quantitative Data for Representative CYP51 Inhibitors

The potency of CYP51 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their dissociation constant (Kd). These values can vary significantly depending on the specific inhibitor, the target CYP51 ortholog (e.g., from Candida albicans vs. Homo sapiens), and the assay conditions. Below are tables summarizing representative data for common azole inhibitors.

Table 1: IC₅₀ Values of Azole Inhibitors against Fungal and Human CYP51

| Inhibitor | Target Organism | CYP51 Ortholog | IC₅₀ (µM) | Reference |

| Ketoconazole | Candida albicans | CaCYP51 | 0.008 | [3] |

| Homo sapiens | HsCYP51 | 0.25 | [3] | |

| Trypanosoma cruzi | TcCYP51 | 0.014 | [8][9] | |

| Itraconazole | Candida albicans | CaCYP51 | 0.0076 | [3] |

| Homo sapiens | HsCYP51 | 0.2 | [3] | |

| Trypanosoma cruzi | TcCYP51 | 0.029 | [8][9] | |

| Fluconazole | Candida albicans | CaCYP51 | 0.31 - 0.4 | [10][11] |

| Homo sapiens | HsCYP51 | >100 | [7] | |

| Trypanosoma cruzi | TcCYP51 | 0.88 | [8][9] | |

| Posaconazole | Trypanosoma cruzi | TcCYP51 | 0.048 | [8][9] |

Table 2: Dissociation Constants (Kd) of Azole Inhibitors for Fungal and Human CYP51

| Inhibitor | Target Organism | CYP51 Ortholog | Kd (nM) | Reference |

| Clotrimazole | Candida albicans | CaCYP51 | 10-56 | [12] |

| Homo sapiens | HsCYP51 | 42-131 | [12] | |

| Itraconazole | Candida albicans | CaCYP51 | 10-56 | [12] |

| Homo sapiens | HsCYP51 | 42-131 | [12] | |

| Ketoconazole | Candida albicans | CaCYP51 | 10-56 | [12] |

| Homo sapiens | HsCYP51 | 42-131 | [12] | |

| Fluconazole | Candida albicans | CaCYP51 | 10-56 | [12] |

| Homo sapiens | HsCYP51 | ~30,500 | [12] | |

| Voriconazole | Candida albicans | CaCYP51 | 10-56 | [12] |

| Homo sapiens | HsCYP51 | ~2,300 | [12] |

Experimental Protocols

Characterizing the mechanism of action of a potential CYP51 inhibitor involves several key experimental stages, from protein production to enzymatic and binding assays.

Recombinant CYP51 Expression and Purification

Objective: To produce and purify active CYP51 enzyme for in vitro assays.

Methodology:

-

Gene Cloning and Expression Vector Construction: The gene encoding the target CYP51 is amplified by PCR and cloned into a suitable expression vector (e.g., pCW). Often, a polyhistidine-tag is added to the N- or C-terminus to facilitate purification.[13]

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli. The cells are grown in a large volume of culture medium to a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).[13]

-

Induction of Protein Expression: Protein expression is induced by the addition of an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).[13] The culture is then incubated for an extended period at a controlled temperature.[13]

-

Cell Lysis and Membrane Fractionation: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and subjected to sonication or other lysis methods. The membrane fraction, containing the CYP51 enzyme, is isolated by ultracentrifugation.

-

Solubilization and Purification: The membrane-bound CYP51 is solubilized using a detergent (e.g., sodium cholate). The solubilized protein is then purified using affinity chromatography, such as Ni-NTA agarose chromatography for His-tagged proteins, followed by other chromatographic steps like hydroxyapatite chromatography.[13][14]

-

Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE. The concentration of active P450 is determined spectrophotometrically by a reduced carbon monoxide (CO) difference spectrum, using an extinction coefficient of 91 mM⁻¹ cm⁻¹.[15]

CYP51 Inhibition Assay (Reconstitution Assay)

Objective: To determine the IC₅₀ value of an inhibitor.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified CYP51 enzyme, NADPH-cytochrome P450 reductase, a lipid component (e.g., dilaurylphosphatidylcholine), the substrate (e.g., lanosterol), and a suitable buffer (e.g., MOPS or potassium phosphate).[15]

-

Inhibitor Addition: The test inhibitor, dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations. A control reaction with solvent only is also prepared. The mixture is pre-incubated at 37°C.[15]

-

Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH.[4][15] The reaction proceeds for a defined period at 37°C with shaking and is then terminated, for example, by the addition of an organic solvent like ethyl acetate.[4][15]

-

Product Extraction and Analysis: The sterol products are extracted with the organic solvent. The extracted products are then derivatized (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide) and analyzed by gas chromatography-mass spectrometry (GC-MS).[15]

-

Data Analysis: The amount of product formed is quantified, and the percentage of inhibition at each inhibitor concentration is calculated relative to the solvent control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Inhibitor Binding Affinity Assay (Spectral Titration)

Objective: To determine the dissociation constant (Kd) of an inhibitor.

Methodology:

-

Spectrophotometer Setup: A solution of the purified CYP51 enzyme in a suitable buffer is placed in both the sample and reference cuvettes of a dual-beam spectrophotometer. A baseline spectrum is recorded.[13]

-

Ligand Titration: Small aliquots of a concentrated stock solution of the inhibitor are added to the sample cuvette, while an equal volume of solvent is added to the reference cuvette. After each addition, the mixture is allowed to equilibrate, and a difference spectrum is recorded.[15]

-

Spectral Changes: Azole inhibitors typically induce a "Type II" spectral shift, characterized by a peak around 425-430 nm and a trough around 390-410 nm. This shift is due to the coordination of the azole nitrogen to the heme iron.

-

Data Analysis: The change in absorbance at the peak and trough is plotted against the inhibitor concentration. The resulting saturation curve is then fitted to a suitable binding equation (e.g., the Morrison equation for tight binding inhibitors) to determine the Kd value.

Visualizations

Sterol Biosynthesis Pathway and CYP51 Inhibition

Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibitory action of CYP51 inhibitors.

Experimental Workflow for CYP51 Inhibitor Characterization

Caption: A generalized workflow for the characterization of a novel CYP51 inhibitor.

Logical Relationship of CYP51 Inhibition

Caption: The cascade of events following the binding of an inhibitor to the CYP51 enzyme.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. Differential inhibition of human CYP3A4 and Candida albicans CYP51 with azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

CYP51-IN-9 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51-IN-9 is a potent, synthetic small molecule inhibitor of the enzyme lanosterol 14α-demethylase (CYP51). As a derivative of the widely-used antifungal agent fluconazole, it belongs to the azole class of antifungals. These agents function by disrupting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound, systematically named 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-allyl-N-(4-bromobenzyl)amino)-2-propanol, is the compound designated as 1i in the primary literature by Chai et al. (2009). Its chemical identity and properties are summarized below.

| Property | Value |

| IUPAC Name | 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-allyl-N-(4-bromobenzyl)amino)-2-propanol |

| Molecular Formula | C₂₁H₂₁BrF₂N₄O |

| Molecular Weight | 463.32 g/mol |

| CAS Number | 1155361-07-1 |

| Appearance | White to off-white solid |

| SMILES | FC1=CC=C(C(CN2N=CN=C2)(CN(CC3=CC=C(C=C3)Br)CC=C)O)C(F)=C1 |

| Solubility | Soluble in DMSO and other organic solvents. Poorly soluble in water. |

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p). This enzyme is a crucial component of the ergosterol biosynthesis pathway.

The mechanism of action involves the nitrogen atom in the triazole ring of this compound binding to the heme iron atom in the active site of the CYP51 enzyme. This coordination prevents the natural substrate, lanosterol, from binding and undergoing demethylation. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and leads to cell death.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, with the key final step involving the reaction of an epoxide intermediate with the appropriate amine. The following is a representative protocol based on the synthesis of analogous compounds.

Step 1: Synthesis of the Epoxide Intermediate

-

To a solution of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in a suitable solvent such as a mixture of DMSO and tetrahydrofuran (THF), add trimethylsulfoxonium iodide.

-

Cool the mixture in an ice bath and add sodium hydride portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the epoxide intermediate: 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.

Step 2: Synthesis of the Amine Intermediate

-

To a solution of 4-bromobenzylamine in a suitable solvent like acetonitrile, add allyl bromide and a base such as potassium carbonate.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-allyl-N-(4-bromobenzyl)amine.

Step 3: Synthesis of this compound

-

Dissolve the epoxide intermediate and the amine intermediate in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

An In-Depth Technical Guide to CYP51-IN-9: Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent antifungal agent CYP51-IN-9. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel inhibitors of cytochrome P450 14α-demethylase (CYP51), a critical enzyme in fungal sterol biosynthesis.

Introduction to this compound

This compound, also identified as CYP51-IN-2 (compound 1i), is a novel triazole derivative designed as an analog of the widely used antifungal drug, fluconazole.[1] It targets CYP51, an enzyme essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death.

Chemical Identity:

| Parameter | Value |

| Compound Name | This compound (also known as CYP51-IN-2, compound 1i) |

| Systematic Name | 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(N-(4-bromobenzyl)-N-allyl)amino-2-propanol |

| CAS Number | 1155361-07-1[1] |

| Molecular Formula | C21H21BrF2N4O[1] |

| Molecular Weight | 463.32 g/mol [1] |

Discovery and Design Rationale

The design of this compound was based on computational docking studies targeting the active site of Candida albicans CYP51. The core structure is a fluconazole analog, featuring the characteristic 1,2,4-triazole and 2,4-difluorophenyl moieties, which are crucial for interaction with the heme iron and hydrophobic pockets within the enzyme's active site, respectively. The key innovation in the design of this compound and its analogs lies in the modification of the propanol backbone with various substituted benzylamino groups to explore and optimize interactions with the substrate access channel of the enzyme.

Synthesis of this compound

The synthesis of this compound follows a multi-step synthetic pathway, as outlined in the primary literature. While the full detailed protocol from the primary source could not be accessed, the general synthetic strategy for this class of compounds involves the key steps illustrated in the diagram below. The synthesis commences from a suitable epoxide precursor, which is then opened by a substituted amine to introduce the side chain, followed by the introduction of the triazole moiety.

Figure 1. Generalized synthesis pathway for this compound.

Biological Activity and Quantitative Data

This compound has demonstrated potent antifungal activity against a range of pathogenic fungi. The primary reported quantitative data are the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits 80% of fungal growth (MIC80).

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Strain | MIC80 (μg/mL) | Reference |

| Microsporum gypseum | 0.0625 | [1] |

| Candida albicans | 0.0625 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. While the full text of the primary publication could not be retrieved, the following sections outline the general methodologies typically employed for these types of studies.

General Synthesis Protocol

The synthesis of N-substituted benzylamino-2-propanol derivatives, such as this compound, generally involves the reaction of an appropriate epoxide intermediate with a substituted amine. A typical procedure is as follows:

-

Synthesis of the Epoxide Intermediate: The starting material, 2-(2,4-difluorophenyl)-2-oxirane-1-yl)methyl methanesulfonate, is synthesized from 2',4'-difluoroacetophenone through a multi-step process.

-

Synthesis of the Substituted Amine: N-allyl-N-(4-bromobenzyl)amine is prepared by reacting 4-bromobenzylamine with allyl bromide.

-

Coupling Reaction: The epoxide intermediate is reacted with the substituted amine in a suitable solvent (e.g., ethanol or DMF) at an elevated temperature to yield the amino-epoxide intermediate.

-

Triazole Ring Opening: The resulting amino-epoxide is then reacted with 1,2,4-triazole in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF) to yield the final product, this compound.

-

Purification: The final compound is purified using column chromatography on silica gel.

Antifungal Susceptibility Testing

The in vitro antifungal activity is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Figure 2. Experimental workflow for antifungal susceptibility testing.

CYP51 Inhibition Assay

The inhibitory activity against the target enzyme, CYP51, is assessed using an in vitro reconstituted enzyme assay. This assay typically measures the conversion of a substrate (e.g., lanosterol) to its product in the presence of the inhibitor.

Figure 3. Experimental workflow for the CYP51 inhibition assay.

Signaling Pathway

This compound acts by inhibiting the ergosterol biosynthesis pathway, a critical metabolic pathway in fungi. The diagram below illustrates the position of CYP51 in this pathway and the effect of the inhibitor.

Figure 4. Inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion

This compound is a promising antifungal agent with potent in vitro activity against pathogenic fungi. Its rational design as a fluconazole analog targeting CYP51 has been validated through biological evaluation. Further studies, including the determination of its IC50 against purified CYP51 and in vivo efficacy studies, are warranted to fully elucidate its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers in the field of antifungal drug discovery and development.

References

An In-Depth Technical Guide to the Biological Target of CYP51 Inhibitors

Disclaimer: No public domain information is available for a compound specifically designated "CYP51-IN-9." This technical guide will, therefore, focus on the well-characterized, representative CYP51 inhibitor, Ketoconazole , to provide a comprehensive overview of the biological target, relevant quantitative data, and detailed experimental methodologies.

Executive Summary

This document provides a detailed technical overview for researchers, scientists, and drug development professionals on the biological target of CYP51 inhibitors, using Ketoconazole as a prime exemplar. The primary biological target is Sterol 14α-demethylase (CYP51) , a critical enzyme in the sterol biosynthesis pathway of both fungi and mammals. Inhibition of this enzyme disrupts the production of essential sterols, such as ergosterol in fungi, leading to impaired membrane function and cell death. This guide presents quantitative data on the inhibitory activity of Ketoconazole, detailed experimental protocols for assessing CYP51 inhibition, and visualizations of the relevant biological pathway and experimental workflow.

The Biological Target: Sterol 14α-demethylase (CYP51)

Sterol 14α-demethylase, encoded by the ERG11 gene in fungi, is a cytochrome P450 enzyme that plays a crucial, conserved role in the biosynthesis of sterols.[1][2] In fungi, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the production of ergosterol.[3][4] Ergosterol is an essential component of the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[5]

In humans, the orthologous enzyme, also known as CYP51A1, is involved in the cholesterol biosynthesis pathway.[6] The structural and functional conservation of CYP51 across kingdoms makes it a viable drug target, while species-specific differences in the enzyme's active site allow for the development of selective inhibitors.[6][7] Azole antifungals, such as Ketoconazole, exploit these differences to selectively target fungal CYP51 over its human counterpart.[6]

Quantitative Data for Ketoconazole Inhibition of CYP51

The inhibitory potency of a compound against CYP51 is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the reported IC50 values for Ketoconazole against CYP51 from different species.

| Species | Enzyme | IC50 (µM) | Reference |

| Candida albicans | CYP51 | 0.039 - 0.059 | [8] |

| Homo sapiens | CYP51A1 | 0.057 | [8] |

| Trypanosoma cruzi | CYP51 | 0.014 | [9][10] |

Experimental Protocols

Recombinant Expression and Purification of CYP51

A reliable source of active CYP51 enzyme is essential for in vitro inhibition studies. Heterologous expression in Escherichia coli is a common method for producing recombinant CYP51.

Objective: To produce and purify recombinant CYP51 for use in enzymatic assays.

Methodology:

-

Gene Cloning: The full-length cDNA of the target CYP51 (e.g., from Candida albicans) is cloned into a suitable bacterial expression vector, often with an N-terminal His-tag for purification.[11]

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in a rich medium at 37°C to an optimal density, after which protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[11] To facilitate proper heme incorporation, the medium is often supplemented with δ-aminolevulinic acid.[11]

-

Cell Lysis and Membrane Fractionation: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or high-pressure homogenization. The membrane fraction, containing the recombinant CYP51, is isolated by ultracentrifugation.

-

Purification: The membrane-bound CYP51 is solubilized using a detergent (e.g., sodium cholate). The His-tagged protein is then purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.[12] The purified protein is dialyzed to remove the detergent and stored in a buffer containing a cryoprotectant like glycerol at -80°C.[11]

CYP51 Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the IC50 value of an inhibitor against CYP51 using a reconstituted enzyme system.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50%.

Materials:

-

Purified recombinant CYP51

-

Cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

NADPH

-

Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Test inhibitor (e.g., Ketoconazole)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., strong acid or organic solvent)

-

HPLC or LC-MS/MS system for product analysis

Methodology:

-

Reconstitution of the Enzyme System: A reaction mixture is prepared containing the purified CYP51, CPR, and a lipid mixture in the reaction buffer. This mixture is pre-incubated to allow for the formation of a functional enzyme complex.[6][13]

-

Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared. The mixture is pre-incubated with the inhibitor.[6]

-

Initiation of the Reaction: The enzymatic reaction is initiated by the addition of the substrate, lanosterol, and the cofactor, NADPH.[13] The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Termination of the Reaction: The reaction is stopped by adding a quenching solution.

-

Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS/MS to quantify the amount of the demethylated product formed.[8]

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Visualizations

Sterol Biosynthesis Pathway and Point of Inhibition

Caption: The sterol biosynthesis pathway highlighting the inhibition of CYP51.

Experimental Workflow for CYP51 Inhibitor Evaluation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Steroid - Wikipedia [en.wikipedia.org]

- 5. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

CYP51-IN-9: A Novel Tetrazole-Based Inhibitor as a Promising Next-Generation Antifungal Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. A promising new chemical entity, designated CYP51-IN-9, has been identified as a potent, broad-spectrum antifungal agent. This novel, tetrazole-based compound targets lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway. Preclinical data indicate that this compound exhibits potent in vitro activity against a wide range of pathogenic yeasts, including fluconazole-resistant strains, demonstrates fungicidal activity, and effectively inhibits biofilm formation. Furthermore, in vivo studies have shown a significant reduction in fungal burden in a murine model of invasive candidiasis, surpassing the efficacy of fluconazole. Notably, this compound displays a favorable safety profile with no significant cytotoxicity against human cell lines. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative antifungal activity, detailed experimental protocols, and its potential as a next-generation therapeutic for invasive fungal infections.

Introduction

Invasive fungal infections (IFIs) are a major cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The azole class of antifungals, which inhibit the CYP51 enzyme, are widely used to treat IFIs.[1] However, their efficacy is often limited by drug-drug interactions, as they can also affect human CYP enzymes, and the increasing prevalence of azole-resistant fungal pathogens.[1]

This compound is a novel, tetrazole-based inhibitor of fungal CYP51, discovered and characterized by researchers at Shenyang Pharmaceutical University.[1] This compound has demonstrated potent and broad-spectrum antifungal activity with a promising safety profile, positioning it as a strong candidate for further development.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. Gas chromatography-mass spectrometry analysis has confirmed that treatment with this compound leads to a significant reduction in ergosterol levels and an alteration in the proportion of related sterols in the fungal cell membrane, consistent with CYP51 inhibition.[1]

Quantitative Data

The in vitro antifungal activity and in vivo efficacy of this compound have been quantitatively assessed and are summarized below.

Table 1: In Vitro Antifungal Susceptibility of this compound

| Fungal Species | MIC80 (µg/mL) |

| Candida albicans | <0.0625 |

| Candida tropicalis | <0.0625 |

| Candida parapsilosis | <0.0625 |

| Candida glabrata | 0.25 |

| Candida krusei | 0.25 |

| Cryptococcus neoformans | 0.25 |

| Multiple fluconazole-resistant C. albicans strains | Active |

Data sourced from Luo, Z. et al. Eur J Med Chem 2025, 296: 117817.[1]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Invasive Candidiasis

| Treatment Group | Dose (mg/kg, i.p.) | Outcome |

| This compound | 5 | Greater reduction in renal fungal burden compared to fluconazole |

| This compound | 10 | Greater reduction in renal fungal burden compared to fluconazole |

| Fluconazole | Not specified | - |

Data sourced from Luo, Z. et al. Eur J Med Chem 2025, 296: 117817.[1]

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Antifungal Susceptibility Testing (MIC80)

-

Method: Broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

-

Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC80 is determined as the lowest drug concentration that causes an 80% reduction in turbidity compared to the growth control well, measured spectrophotometrically at 600 nm.

Time-Kill Assays

-

Inoculum Preparation: A fungal suspension is prepared as described for the MIC assay and diluted in RPMI 1640 medium to a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

-

Drug Exposure: this compound is added to the fungal suspensions at concentrations of 2x, 4x, and 8x the predetermined MIC.

-

Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) and serially diluted in sterile saline.

-

Quantification: The diluted samples are plated on Sabouraud dextrose agar, and colonies are counted after incubation at 35°C for 24-48 hours. The results are expressed as log10 CFU/mL.

Ergosterol Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Fungal cells are cultured with and without sub-inhibitory concentrations of this compound. The cells are harvested, washed, and subjected to saponification with alcoholic potassium hydroxide.

-

Sterol Extraction: Non-saponifiable lipids, including sterols, are extracted with n-hexane.

-

Derivatization: The extracted sterols are derivatized to their trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: The derivatized samples are analyzed by GC-MS to separate and identify the different sterol components based on their retention times and mass spectra. Ergosterol levels are quantified and compared between treated and untreated samples.

Biofilm Inhibition Assay

-

Inoculum Preparation: A standardized fungal suspension is prepared in a suitable medium, such as RPMI 1640.

-

Biofilm Formation: The fungal suspension is added to the wells of a 96-well plate containing serial dilutions of this compound. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Quantification: Non-adherent cells are removed by washing with phosphate-buffered saline (PBS). The remaining biofilm is quantified using a crystal violet staining assay or a metabolic assay such as the XTT reduction assay. The absorbance is measured to determine the extent of biofilm inhibition.

In Vitro Cytotoxicity Assay

-

Cell Lines: Human umbilical vein endothelial cells (HUVEC) and SH-SY5Y neuroblastoma cells are used.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Exposure: The cells are treated with various concentrations of this compound (e.g., up to 10 µM) for a specified period (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read on a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

Murine Model of Invasive Candidiasis

-

Animal Model: Immunocompromised mice (e.g., neutropenic BALB/c mice) are used.

-

Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

-

Treatment: Treatment with this compound (e.g., 5 and 10 mg/kg, administered intraperitoneally) or a comparator drug (e.g., fluconazole) is initiated at a specified time post-infection.

-

Endpoint: At the end of the treatment period, the mice are euthanized, and target organs (typically kidneys) are harvested. The fungal burden in the organs is determined by homogenizing the tissue and plating serial dilutions on a suitable agar medium to enumerate CFU per gram of tissue.

Conclusion and Future Directions

This compound is a highly promising novel antifungal agent with potent, broad-spectrum activity, including against drug-resistant fungal strains. Its clear mechanism of action, fungicidal properties, and anti-biofilm activity, combined with a favorable in vitro safety profile and superior in vivo efficacy compared to fluconazole, strongly support its continued development. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, expand in vivo efficacy studies to other fungal infection models, and conduct comprehensive safety and toxicology assessments to pave the way for potential clinical evaluation. The development of this compound represents a significant step forward in the search for new and effective treatments for life-threatening invasive fungal infections.

References

Investigating the Novelty of CYP51-IN-9: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the novelty of a putative CYP51 inhibitor, designated herein as CYP51-IN-9. Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the sterol biosynthesis pathway of fungi and protozoa, making it a well-validated and highly attractive target for the development of new anti-infective agents. The emergence of resistance to existing azole antifungals necessitates the discovery of new chemical entities with improved potency, selectivity, and resistance-breaking potential. This document outlines the essential experimental protocols, data presentation standards, and logical workflows required to thoroughly characterize a novel CYP51 inhibitor and establish its unique therapeutic potential.

Introduction: CYP51 as a Premier Anti-Infective Target

Cytochrome P450 family 51, or CYP51, is a heme-containing monooxygenase that catalyzes the essential demethylation of lanosterol (in fungi) or other sterol precursors. This reaction is a rate-limiting step in the biosynthesis of ergosterol, a vital component of fungal cell membranes responsible for maintaining fluidity, integrity, and the function of membrane-bound proteins. In protozoa, such as Trypanosoma cruzi, CYP51 is similarly crucial for the production of essential endogenous sterols.

Inhibition of CYP51 disrupts membrane integrity through two primary mechanisms: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol intermediates. This dual-action leads to fungistatic or fungicidal effects, providing the basis for the clinical efficacy of azole drugs like fluconazole and itraconazole. Given its conserved and essential function, CYP51 remains a focal point for the design of new anti-infective therapies. The novelty of a new inhibitor like this compound can be established by demonstrating superior performance in one or more of the following areas:

-

Potency: Lower concentrations required for enzyme inhibition and pathogen growth inhibition.

-

Spectrum of Activity: Efficacy against a broader range of pathogens, including azole-resistant strains.

-

Selectivity: Higher affinity for fungal or protozoal CYP51 over human CYP51 and other human CYP450 enzymes, leading to a better safety profile.

-

Novel Mechanism of Interaction: A distinct binding mode or mechanism of inhibition that may circumvent existing resistance mechanisms.

Investigational Workflow for Novelty Assessment

A systematic approach is crucial for efficiently evaluating a new chemical entity. The following workflow outlines the key stages in the characterization of this compound, from initial enzyme screening to preclinical safety assessment.

Key Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data.

In Vitro CYP51 Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the catalytic activity of recombinant CYP51 enzyme.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target CYP51 orthologs (e.g., from Candida albicans, Aspergillus fumigatus, Trypanosoma cruzi).

-

Principle: A fluorescence-based assay is commonly used, employing a substrate like 3-[4-(trifluoromethyl)coumarin-7-yloxy]methyl-3-methyloxirane (BOMCC), which is converted by CYP51 into a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.

-

Methodology:

-

Reagents: Recombinant CYP51 enzyme, NADPH-cytochrome P450 reductase, BOMCC substrate, NADPH generating system, assay buffer (e.g., potassium phosphate, pH 7.4).

-

Procedure: a. Dispense a solution of CYP51 enzyme and reductase into the wells of a 96-well microplate. b. Add serial dilutions of this compound (typically in DMSO, final concentration ≤1%) and a known inhibitor (e.g., ketoconazole) as a positive control. c. Pre-incubate the plate at 37°C for 15-20 minutes. d. Initiate the reaction by adding the NADPH generating system and the BOMCC substrate. e. Monitor the increase in fluorescence over time (e.g., every 90 seconds for 30 minutes) using a plate reader (Excitation/Emission ~405/460 nm).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Antifungal Susceptibility Testing

This cell-based assay determines the minimum concentration of this compound required to inhibit the growth of pathogenic fungi.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant fungal strains, including azole-susceptible and resistant isolates.

-

Principle: The broth microdilution method is the standard for determining the MIC.[1] Fungal growth is assessed by measuring optical density (turbidity) after incubation with serial dilutions of the test compound.

-

Methodology:

-

Reagents: RPMI-1640 medium, fungal inoculum standardized to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL), 96-well microplates.

-

Procedure: a. Prepare two-fold serial dilutions of this compound in the microplate wells. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.[2] b. Add the standardized fungal inoculum to each well. c. Incubate the plates at 35°C for 24-48 hours. d. Determine the MIC by measuring the optical density at 600 nm (OD600) with a plate reader. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control.[3]

-

Mammalian Cell Cytotoxicity Assay

This assay is crucial for assessing the potential toxicity of the compound to host cells and for determining its selectivity.

-

Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound against a representative mammalian cell line (e.g., HepG2, HEK293).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.[4]

-

Methodology:

-

Reagents: Mammalian cell line, culture medium (e.g., DMEM with 10% FBS), MTT solution, solubilization solution (e.g., DMSO or acidic isopropanol).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of this compound. c. Incubate for a specified period (e.g., 24 or 48 hours). d. Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the CC50 value by plotting viability against the log of the compound concentration.

-

Sterol Profile Analysis

This experiment confirms that the compound's antifungal activity is due to the inhibition of the ergosterol biosynthesis pathway.

-

Objective: To verify that this compound treatment leads to the depletion of ergosterol and the accumulation of its precursor, lanosterol, in fungal cells.

-

Principle: Gas chromatography-mass spectrometry (GC-MS) is used to separate and identify sterols extracted from treated and untreated fungal cells.[5][6]

-

Methodology:

-

Sample Preparation: a. Grow a fungal culture to mid-log phase and treat with this compound at a concentration near its MIC for several hours. b. Harvest the cells and perform a saponification step (e.g., with ethanolic potassium hydroxide) to hydrolyze steryl esters.[5] c. Extract the non-saponifiable lipids (containing free sterols) with an organic solvent like n-hexane. d. Evaporate the solvent and derivatize the sterols (e.g., silylation) to increase their volatility for GC analysis.

-

GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system. b. Separate the sterols on an appropriate capillary column. c. Identify and quantify the sterols based on their retention times and mass fragmentation patterns, comparing them to authentic standards (e.g., ergosterol, lanosterol).

-

Data Analysis: Compare the sterol profiles of treated and untreated cells. A significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak confirms on-target activity.

-

Data Presentation

Clear and concise data presentation is essential for comparative analysis. All quantitative data should be summarized in tables.

Table 1: In Vitro Enzyme Inhibition Profile of this compound

| Compound | Target Organism | CYP51 Ortholog | IC50 (µM) ± SD |

|---|---|---|---|

| This compound | Candida albicans | CaCYP51 | [Insert Data] |

| Aspergillus fumigatus | AfCYP51 | [Insert Data] | |

| Trypanosoma cruzi | TcCYP51 | [Insert Data] | |

| Ketoconazole | Candida albicans | CaCYP51 | [Insert Data] |

| (Control) | Trypanosoma cruzi | TcCYP51 | [Insert Data] |

Table 2: Antifungal Activity of this compound

| Fungal Strain | Azole Resistance Status | MIC (µg/mL) of this compound | MIC (µg/mL) of Fluconazole |

|---|---|---|---|

| Candida albicans (SC5314) | Susceptible | [Insert Data] | [Insert Data] |

| Candida glabrata (ATCC 90030) | Susceptible | [Insert Data] | [Insert Data] |

| Candida auris (B11221) | Resistant | [Insert Data] | [Insert Data] |

| Aspergillus fumigatus (Af293) | Susceptible | [Insert Data] | [Insert Data] |

| Azole-Resistant C. albicans #1 | Resistant | [Insert Data] | [Insert Data] |

Table 3: Selectivity and Safety Profile of this compound

| Compound | Mammalian CC50 (µM) (HepG2 cells) | Human CYP51 IC50 (µM) | Fungal MIC (µM) (C. albicans) | Selectivity Index (CC50 / MIC) |

|---|---|---|---|---|

| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |

| Fluconazole | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |

| (Control) | | | | |

Signaling Pathway Visualization

Understanding the target pathway is fundamental to inhibitor design and evaluation. The diagram below illustrates the fungal sterol biosynthesis pathway, highlighting the critical step catalyzed by CYP51.

Conclusion: Establishing Novelty

The novelty of this compound as a CYP51 inhibitor is a multifactorial assessment. A compelling case for novelty would be built upon demonstrating a superior profile compared to existing therapies. Key differentiators include:

-

Potency and Spectrum: An IC50 and MIC significantly lower than current azoles, particularly against clinically important resistant strains like Candida auris or azole-resistant Aspergillus.

-

Improved Safety Profile: A high selectivity index, indicating a large therapeutic window. This is derived from high CC50 values against mammalian cells and weak inhibition of human CYP450 isoforms, suggesting a lower potential for drug-drug interactions.

-

Resistance-Breaking Activity: Potent activity against fungal strains with known azole resistance mechanisms (e.g., point mutations in the CYP51 gene or overexpression of efflux pumps).

-

Confirmed Mechanism of Action: Clear evidence from sterol profiling that the antifungal effect is mediated through the targeted inhibition of CYP51.

By following the comprehensive investigational plan outlined in this guide, researchers and drug development professionals can systematically generate the robust data package required to validate the novelty and therapeutic potential of new CYP51 inhibitors like this compound, paving the way for the next generation of anti-infective medicines.

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

Preliminary In Vitro Evaluation of a Novel CYP51 Inhibitor: A Technical Guide

Disclaimer: No specific data could be found for a compound designated "CYP51-IN-9" in the public domain at the time of this writing. This document serves as an in-depth technical guide and whitepaper on the core methodologies and data presentation for the preliminary in vitro evaluation of a hypothetical novel inhibitor of Sterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis.[1][2][3] The data presented herein is illustrative and intended to guide researchers, scientists, and drug development professionals in the evaluation of potential CYP51 inhibitors.

Introduction

Sterol 14α-demethylase, encoded by the ERG11 gene in fungi, is a crucial cytochrome P450 enzyme.[1] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[1][2][4] This functional conservation across kingdoms, coupled with differences in amino acid sequences, makes CYP51 an attractive target for the development of selective antifungal agents.[2][5] The azole class of antifungal drugs, for instance, functions by inhibiting fungal CYP51, thereby disrupting membrane integrity and arresting fungal growth.[4][6][7] This guide outlines the preliminary in vitro evaluation of a novel, hypothetical CYP51 inhibitor, referred to herein as "Compound X".

Quantitative Data Summary

The initial in vitro assessment of Compound X would involve determining its inhibitory potency against the target enzyme and its antifungal activity. The following tables summarize hypothetical quantitative data for such a compound.

Table 1: In Vitro Inhibitory Activity of Compound X against Candida albicans CYP51

| Compound | IC₅₀ (µM) | Ki (µM) | Mode of Inhibition |

| Compound X | 0.085 | 0.032 | Competitive |

| Fluconazole | 0.120 | 0.050 | Competitive |

IC₅₀: The half maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vitro Antifungal Activity of Compound X

| Organism | Strain | Compound X MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.25 | 0.5 |

| Candida glabrata | ATCC 90030 | 1 | 16 |

| Candida krusei | ATCC 6258 | 4 | 64 |

| Cryptococcus neoformans | ATCC 90112 | 0.5 | 1 |

| Aspergillus fumigatus | ATCC 204305 | 2 | 4 |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings.

The target CYP51 enzyme is typically expressed heterologously in Escherichia coli for in vitro assays.

-

Cloning and Expression: The full-length cDNA of the target CYP51 (e.g., from C. albicans) is cloned into an expression vector (e.g., pET series) with an N-terminal polyhistidine tag.

-

Culture and Induction: The transformed E. coli are grown in a suitable medium at 37°C to an optical density (OD₆₀₀) of 0.6-0.8.[8] Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is supplemented with a heme precursor like δ-aminolevulinic acid.[8] The culture is further incubated at a lower temperature (e.g., 28°C) for an extended period (e.g., 48 hours).[8]

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted. The lysate is centrifuged, and the supernatant containing the soluble CYP51 is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[6][9]

-

Protein Quantification: The concentration of purified P450 is determined from its reduced CO-difference spectrum.[10]

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of CYP51.

-

Reconstituted System: The assay is performed in a reconstituted system containing purified CYP51, a P450 reductase (CPR), a lipid environment (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), and the sterol substrate.[10]

-

Reaction Mixture: A typical reaction mixture in a phosphate buffer (pH 7.4) includes CYP51 (e.g., 0.1 µM), CPR (e.g., 0.2 µM), the lipid, and varying concentrations of the test compound (Compound X) dissolved in a suitable solvent like DMSO.

-

Substrate and Initiation: The reaction is initiated by adding the substrate (e.g., ³H-labeled lanosterol) followed by NADPH to start the enzymatic reaction.[10]

-

Incubation and Termination: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) and then stopped by the addition of an organic solvent like ethyl acetate.[10]

-

Product Analysis: The sterols are extracted, and the substrate and demethylated product are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[10]

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

The MIC determines the antifungal potency of a compound against various fungal strains.

-

Methodology: The assay is typically performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol for yeasts or M38-A2 for filamentous fungi.[11]

-

Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared.

-

Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

References

- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP51--the omnipotent P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the binding affinity of CYP51-IN-9 to CYP51

An In-Depth Technical Guide to Understanding the Binding Affinity of Inhibitors to CYP51

Introduction

Sterol 14α-demethylase, commonly known as CYP51, is a crucial enzyme in the biosynthesis of sterols, which are essential components of eukaryotic cell membranes.[1][2][3][4] In fungi, the end product of this pathway is ergosterol, while in mammals, it is cholesterol.[5][6] The essential nature of CYP51 makes it a primary target for antifungal and antiparasitic drugs.[1][2][3] Azole antifungals, for instance, work by inhibiting CYP51, thereby disrupting the fungal cell membrane integrity.[5][7][8] This guide provides a comprehensive overview of the methodologies used to characterize the binding affinity of inhibitors to CYP51, using known compounds as examples, as no public data is available for a specific inhibitor designated "CYP51-IN-9".

Quantitative Data on CYP51 Inhibitor Binding

The binding affinity of an inhibitor to CYP51 is typically quantified by its dissociation constant (Kd) or its half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. The following tables summarize the binding affinities of several well-characterized azole inhibitors to CYP51 from Candida albicans (CaCYP51) and Homo sapiens (HsCYP51).

Table 1: Dissociation Constants (Kd) of Azole Inhibitors for C. albicans CYP51 (CaCYP51)

| Inhibitor | Kd (nM) | Reference |

| Clotrimazole | 10 - 26 | [9] |

| Econazole | 1.3 ± 0.4 | [10] |

| Itraconazole | 10 - 26 | [9] |

| Ketoconazole | 10 - 26 | [9] |

| Fluconazole | ~30,500 (for HsCYP51), 10-56 (for CaCYP51) | [11] |

| Voriconazole | ~2,300 (for HsCYP51), 10-56 (for CaCYP51) | [11] |

Table 2: Comparison of Inhibitor Affinity for Fungal vs. Human CYP51

| Inhibitor | CaCYP51 Kd (nM) | Δ60HsCYP51 Kd (nM) | Selectivity (Hs/Ca) | Reference |

| Epoxiconazole | 22 - 68 | 115 - 359 | 5-fold | [11] |

| Propiconazole | 22 - 68 | 115 - 359 | 9-fold | [11] |

| Prochloraz | 22 - 68 | 115 - 359 | 7-fold | [11] |

| Tebuconazole | 22 - 68 | 115 - 359 | 3-fold | [11] |

| Triadimenol | 22 - 68 | 115 - 359 | 5-fold | [11] |

Experimental Protocols

The determination of inhibitor binding affinity to CYP51 involves several key experimental procedures.

Recombinant CYP51 Expression and Purification

The first step is to obtain a sufficient quantity of purified CYP51 protein. This is typically achieved through heterologous expression in Escherichia coli.[10]

-

Cloning: The gene encoding the target CYP51 (e.g., from C. albicans) is cloned into an expression vector.

-

Expression: The vector is transformed into an E. coli expression strain. Protein expression is induced, often with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[10]

-

Purification: The cells are harvested, lysed, and the recombinant CYP51 is purified from the cell lysate, commonly using affinity chromatography (e.g., Ni-NTA agarose).[7]

Spectrophotometric Titration for Kd Determination

Spectrophotometric titration is a direct method to measure the binding of a ligand to a heme-containing protein like CYP51. The binding of an inhibitor to the heme iron in the active site of CYP51 induces a characteristic spectral shift.[10]

-

Principle: Azole inhibitors coordinate with the heme iron of CYP51, causing a change in the absorbance spectrum, known as a type II spectral shift.[10] This shift is characterized by a peak and a trough in the difference spectrum.

-

Procedure:

-

A solution of purified CYP51 at a known concentration is placed in two cuvettes to record a baseline spectrum.[10]

-

Increasing concentrations of the inhibitor are added to the sample cuvette, while an equal volume of solvent is added to the reference cuvette.

-

The difference spectrum is recorded after each addition.

-

The change in absorbance at the peak and trough is plotted against the inhibitor concentration.

-

The dissociation constant (Kd) is determined by fitting the resulting saturation curve to a binding equation.[10]

-

Enzyme Inhibition Assay for IC50 Determination

Enzyme inhibition assays measure the effect of an inhibitor on the catalytic activity of CYP51. The IC50 value is the concentration of inhibitor required to reduce the enzyme activity by 50%.

-

CYP51 Reconstitution Assay:

-

A reaction mixture is prepared containing purified CYP51, a cytochrome P450 reductase (CPR) as an electron donor, and a lipid environment to mimic the endoplasmic reticulum membrane.[12]

-

The substrate (e.g., lanosterol) is added to the mixture.[11]

-

The reaction is initiated by the addition of NADPH.[12]

-

The reaction is allowed to proceed for a set time and then stopped.

-

The product is extracted and quantified, typically using HPLC.[12]

-

To determine the IC50, the assay is performed with a range of inhibitor concentrations, and the enzyme activity is measured for each.[9]

-

-

Fluorescence-Based Inhibition Assay: This is a higher-throughput method suitable for screening large numbers of compounds.[13][14]

-

A fluorogenic probe that acts as a substrate for CYP51 is used.[14]

-

The enzymatic reaction converts the non-fluorescent probe into a fluorescent product.

-

The rate of fluorescence increase is proportional to the enzyme activity.

-

The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50.[14]

-

Visualizations

Workflow for Assessing CYP51 Inhibitor Binding Affinity

References

- 1. Binding of a physiological substrate causes large-scale conformational reorganization in cytochrome P450 51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]

- 9. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Azole Identity of CYP51-IN-9: A Technical Overview

For Immediate Release

Shanghai, China – December 8, 2025 – In the landscape of antifungal drug discovery, the sterol 14α-demethylase (CYP51) enzyme remains a critical target. This technical guide delves into the chemical classification of the inhibitor CYP51-IN-9, providing an in-depth analysis for researchers, scientists, and drug development professionals.

This compound belongs to the triazole family of compounds. Specifically, it is an analog of the widely-used antifungal drug, Fluconazole.[1] This classification is pivotal for understanding its mechanism of action, which involves the inhibition of the CYP51 enzyme, a key player in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity.

Core Compound Identification

| Identifier | Value | Source |

| Compound Name | This compound | MedchemExpress |

| Chemical Family | Triazole | [1] |

| Analogue Of | Fluconazole | [1] |

| CAS Number | 1155361-07-1 | [1] |

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

This compound, as a triazole-based inhibitor, targets the cytochrome P450 enzyme CYP51. This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The inhibitory action of triazole compounds like this compound involves the nitrogen atom in the triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the enzyme from catalyzing the demethylation of lanosterol, a critical step in the conversion of lanosterol to ergosterol. The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the structural integrity of the fungal cell membrane, ultimately inhibiting fungal growth.

Experimental Protocols

The synthesis and biological evaluation of this compound and its analogs are detailed in the work by Chai et al. (2009). The general experimental workflow for identifying and characterizing such inhibitors is outlined below.

Synthesis of Triazole Derivatives

The synthesis of novel triazole derivatives, as described for analogs of this compound, typically involves a multi-step reaction sequence. A common route includes the reaction of a substituted epoxide with 1,2,4-triazole, followed by the introduction of various side chains to explore the structure-activity relationship. The purification and characterization of the final compounds are generally performed using techniques such as column chromatography, NMR spectroscopy, and mass spectrometry. For specific details, refer to the primary literature.[1]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) is a standard protocol for this assay.

Quantitative Data

The primary literature reports the antifungal activity of a series of novel triazole derivatives. While specific data for a compound explicitly named "this compound" is not detailed in the referenced publication under that exact name, the paper describes the biological activity of a series of related compounds. For instance, "compound 1i" (which MedchemExpress links to this compound) is cited as a potent antifungal agent.[1]

| Compound | Target Organism | MIC (µg/mL) |

| Compound 1i (this compound) | Microsporum gypseum | 62.5 (MIC80) |

| Candida albicans | 62.5 (MIC80) |

Note: MIC80 represents the minimum inhibitory concentration required to inhibit the growth of 80% of organisms.

Conclusion

This compound is a member of the triazole family of antifungal agents, designed as an analog of Fluconazole to inhibit the fungal CYP51 enzyme. Its mechanism of action is consistent with other azole antifungals, involving the disruption of ergosterol biosynthesis, which is critical for fungal cell membrane integrity. The development of such targeted inhibitors underscores the importance of the CYP51 enzyme as a validated and promising target in the ongoing search for novel and effective antifungal therapies. Further investigation into the structure-activity relationships of this and related compounds will be instrumental in designing next-generation antifungals with improved potency and broader spectrum of activity.

References

Initial Research Findings on CYP51-IN-9: A Data Gap

Despite a comprehensive search of publicly available scientific databases and recent publications, no specific information, quantitative data, or experimental protocols could be found for a compound designated "CYP51-IN-9". This suggests that "this compound" may be an internal compound identifier not yet disclosed in public literature, a very recent discovery not yet indexed, or a possible misnomer.

The enzyme target, Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a well-established and critical enzyme in the sterol biosynthesis pathway of fungi, protozoa, and mammals. It serves as the primary target for azole antifungal drugs and is a subject of intense research for the development of new therapeutic agents.

While a wealth of information exists on CYP51 and its various inhibitors, the absence of any specific data for "this compound" prevents the creation of the requested in-depth technical guide.

Alternative Well-Characterized CYP51 Inhibitors

To fulfill the user's request for a detailed technical guide on a novel CYP51 inhibitor, we propose focusing on a well-documented alternative compound for which substantial public data is available. Potential candidates include recently developed non-azole inhibitors that have been the subject of detailed structural and functional studies. Two such examples are VT-1161 (Oteseconazole) and VT-1598 , which have published data on their inhibitory activity, binding affinities, and selectivity.

A comprehensive guide on one of these, or another well-characterized inhibitor, would allow for the detailed data presentation, experimental protocols, and visualizations as originally requested.

General Overview of CYP51 Function and Inhibition

Function of CYP51

CYP51 is a crucial enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals. It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step for the structural integrity and function of cell membranes.

Mechanism of Inhibition

The most common class of CYP51 inhibitors are the azoles. These compounds contain a nitrogen-containing heterocyclic ring that coordinates with the heme iron atom in the active site of the CYP51 enzyme. This binding event prevents the natural substrate from accessing the active site, thereby blocking the demethylation process and halting sterol biosynthesis. The disruption of the cell membrane ultimately leads to cell growth inhibition and death.

Signaling Pathway Context

The sterol biosynthesis pathway, in which CYP51 is a key player, is a fundamental metabolic pathway. Its end products, sterols, are not only structural components of membranes but also precursors for signaling molecules like steroid hormones.

Below is a generalized diagram representing the sterol biosynthesis pathway and the point of inhibition by CYP51 inhibitors.

We recommend proceeding with a detailed investigation of a specific, publicly documented CYP51 inhibitor to provide the in-depth technical guide as requested. Please specify if you have an alternative compound of interest or if you would like us to proceed with a well-characterized example such as VT-1161.

Methodological & Application

Application Notes and Protocols for In Vitro Assay of CYP51-IN-9

Audience: Researchers, scientists, and drug development professionals.

Introduction: